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Compound of Interest

Compound Name: delta-Octalactone

Cat. No.: B1662039 Get Quote

Spectroscopic Analysis of δ-Octalactone: A
Technical Guide
Introduction: Delta-octalactone (C₈H₁₄O₂) is a cyclic ester, or lactone, that belongs to the

delta-lactone class of organic compounds. It is a colorless to pale yellow liquid with a

characteristic creamy, coconut-like aroma and is found naturally in various fruits, such as

peaches and apricots, as well as in dairy products.[1][2] Its pleasant sensory properties have

led to its use as a flavoring and fragrance agent in the food and cosmetic industries. For

researchers and professionals in drug development, the structural elucidation and purity

assessment of such small molecules are critical. This technical guide provides an in-depth

analysis of the spectroscopic data of delta-octalactone, covering Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It

includes detailed experimental protocols and visual representations to aid in the

comprehensive understanding of its molecular structure.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for delta-octalactone, providing a

quantitative basis for its structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of

organic molecules.

Table 1: ¹H NMR Spectroscopic Data for δ-Octalactone (Predicted)

Disclaimer: The following ¹H NMR data is predicted based on the known structure of δ-

octalactone and typical chemical shift values for analogous compounds. Experimental

verification is recommended for precise assignments.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.2 - 4.3 m 1H H-5

~2.4 - 2.6 m 2H H-2

~1.8 - 1.9 m 2H H-4

~1.6 - 1.7 m 2H H-3

~1.3 - 1.5 m 4H H-6, H-7

~0.9 t 3H H-8

Table 2: ¹³C NMR Spectroscopic Data for δ-Octalactone[3]

Chemical Shift (δ) ppm Assignment

171.86 C-1 (C=O)

80.24 C-5

37.99 C-6

29.50 C-2

27.86 C-4

18.53 C-3

18.22 C-7

13.84 C-8
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 3: Mass Spectrometry Data for δ-Octalactone

m/z Relative Intensity (%) Proposed Fragment

142 < 5 [M]⁺ (Molecular Ion)

99 100 [M - C₃H₇]⁺

71 ~56 [C₄H₇O]⁺

42 ~56 [C₃H₆]⁺ or [C₂H₂O]⁺

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Absorption Data for δ-Octalactone

Wavenumber (cm⁻¹) Intensity Assignment

~2960 - 2850 Strong C-H stretch (alkane)

~1735 Strong C=O stretch (ester/lactone)

~1240 Strong C-O stretch (ester/lactone)

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of δ-octalactone.

Materials:
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δ-Octalactone sample

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

NMR tube (5 mm)

Pipette

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of δ-octalactone in 0.6-0.7 mL of

CDCl₃ in a clean, dry vial.

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spinner turbine and adjust the depth according to the

spectrometer's gauge.

Place the sample in the NMR spectrometer.

Data Acquisition:

Lock the spectrometer on the deuterium signal of CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 45° pulse, 2-

second relaxation delay, 16 scans).

Acquire the ¹³C NMR spectrum using proton decoupling (e.g., 30° pulse, 2-second

relaxation delay, 1024 scans).

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.
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Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃

signal at 77.16 ppm for ¹³C.

Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of δ-octalactone.

Materials:

δ-Octalactone sample

Methanol or other suitable volatile solvent

Vial

Procedure:

Sample Preparation: Prepare a dilute solution of δ-octalactone (approximately 1 mg/mL) in a

volatile organic solvent such as methanol.

Injection: Introduce the sample into the mass spectrometer via a suitable inlet system, such

as direct infusion or through a gas chromatograph (GC-MS).

Ionization: Utilize Electron Ionization (EI) at 70 eV.

Mass Analysis: Scan a mass range of m/z 30-200.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce structural information.

Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of δ-octalactone.

Materials:

δ-Octalactone sample
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FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Solvent for cleaning (e.g., isopropanol)

Procedure:

Background Spectrum: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small drop of the liquid δ-octalactone sample directly onto the

ATR crystal.

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue after the

measurement.

Visualizing Spectroscopic Analysis and Structural
Correlation
The following diagrams, generated using Graphviz, illustrate the workflow of spectroscopic

analysis and the correlation between the spectral data and the molecular structure of δ-

octalactone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Structural Elucidation

δ-Octalactone

NMR Spectroscopy
(¹H, ¹³C)

Analysis

Mass Spectrometry
(EI)

Analysis

Infrared Spectroscopy
(ATR-FTIR)

Analysis

Chemical Shifts
Coupling Constants

Integration

Molecular Ion
Fragmentation Pattern

Absorption Frequencies
Functional Groups

Structure of
δ-Octalactone

Correlation Correlation Correlation

Click to download full resolution via product page

Spectroscopic Analysis Workflow for δ-Octalactone.
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δ-Octalactone Structure

NMR Data MS Data IR Data
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Correlation of Spectroscopic Data to the Structure of δ-Octalactone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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